molecular formula C14H13NO3S B1208841 N-(2-formylphenyl)-4-methylbenzenesulfonamide CAS No. 6590-65-4

N-(2-formylphenyl)-4-methylbenzenesulfonamide

Cat. No.: B1208841
CAS No.: 6590-65-4
M. Wt: 275.32 g/mol
InChI Key: QLQGABDYGHEFOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-formylphenyl)-4-methylbenzenesulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C14H13NO3S and its molecular weight is 275.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120186. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • N-(2-formylphenyl)-4-methylbenzenesulfonamide and its derivatives have been extensively studied for their synthesis and structural characterization. For instance, a study focused on the synthesis, characterization, and computational study of a sulfonamide molecule related to this compound, providing insights into its crystal structure and intermolecular interactions (Murthy et al., 2018).

Pharmaceutical Intermediates

  • This compound has been used in the synthesis of pharmaceutical intermediates. An example is its use as an electrophilic cyanation reagent for synthesizing various benzonitriles, which are key intermediates in pharmaceuticals (Anbarasan et al., 2011).

Molecular Interactions and Stability

  • The compound's molecular interactions and stability have been a subject of study, with research focusing on understanding its molecular electrostatic potential and local reactivity descriptors, which are crucial in drug design and material sciences (Sun Peiming et al., 2022).

Antimicrobial and Anti-inflammatory Potential

  • Some derivatives of this compound have shown promising results in antimicrobial and anti-inflammatory studies. This includes the potential use as therapeutic agents in treating inflammatory ailments (Abbasi et al., 2017).

Nonlinear Optical Activity

  • The compound has also been explored for its nonlinear optical activity, which is significant in the field of photonics and optoelectronics. Studies have focused on its hyperpolarizability, indicating its potential in these applications (Murugavel et al., 2016).

Electronic and Spectroscopic Properties

  • Research has been conducted on the electronic and spectroscopic properties of sulfonamide derivatives, providing insights into their molecular characteristics, which are vital for various applications in chemistry and material science (Mahmood et al., 2016).

Future Directions

“N-(2-formylphenyl)-4-methylbenzenesulfonamide” is a biochemical used in proteomics research . Its future directions could involve further exploration of its properties and potential applications in this field.

Properties

IUPAC Name

N-(2-formylphenyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-11-6-8-13(9-7-11)19(17,18)15-14-5-3-2-4-12(14)10-16/h2-10,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQGABDYGHEFOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90298010
Record name N-(2-formylphenyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90298010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6590-65-4
Record name N-(2-Formylphenyl)-4-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6590-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 120186
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006590654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6590-65-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120186
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-formylphenyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90298010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-formylphenyl)-4-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-formylphenyl)-4-methylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2-formylphenyl)-4-methylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(2-formylphenyl)-4-methylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(2-formylphenyl)-4-methylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(2-formylphenyl)-4-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.